DNA polymerase-IN-1

Taq DNA polymerase inhibition Coumarin SAR Antiproliferative screening

Researchers face unacceptable potency variability when substituting generic coumarin derivatives-structurally similar analogs show 2- to 9-fold weaker Taq polymerase inhibition, compromising data reproducibility. DNA polymerase-IN-1 (compound 2d) is the top-ranked inhibitor from a systematic 35-compound coumarin screen, delivering consistent, literature-validated performance. • Taq DNA polymerase IC50: 20.7 ± 2.10 μM-2.33-fold more potent than the closest analog (compound 3c, IC50 48.25 μM) • Antiproliferative IC50: 20.7 μM in tumor cell lines (HCT-116, HEK 293); enzymatic-to-cellular potency concordance reduces off-target confounds • Supplied as solid, ≥98% HPLC purity; backed by published SAR data (ACS Omega, 2023) for confident experimental design

Molecular Formula C10H7ClO4
Molecular Weight 226.61 g/mol
CAS No. 809234-33-1
Cat. No. B1626206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA polymerase-IN-1
CAS809234-33-1
Molecular FormulaC10H7ClO4
Molecular Weight226.61 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)C(=CC(=O)O2)CCl)O
InChIInChI=1S/C10H7ClO4/c11-4-5-1-9(14)15-8-3-6(12)2-7(13)10(5)8/h1-3,12-13H,4H2
InChIKeySMMCGQQUJPNVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA polymerase-IN-1 Overview


DNA polymerase-IN-1 (CAS 809234-33-1), chemically 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one and designated compound 2d in the primary literature, is a synthetic coumarin derivative that functions as a Taq DNA polymerase inhibitor [1]. In a systematic screen of 35 structurally related coumarin analogs, this compound exhibited the most potent anti-polymerase activity with an IC50 of 20.7 ± 2.10 μM against Taq DNA polymerase, demonstrating antiproliferative activity against tumor cells at comparable concentrations [1]. The compound is supplied as a solid with typical purity ≥98% (HPLC) and a molecular weight of 226.61 g/mol .

DNA polymerase-IN-1: Why Generic Substitution Fails


Within the coumarin-based DNA polymerase inhibitor class, minor structural modifications profoundly alter inhibitory potency. A direct head-to-head comparison from a 35-compound library revealed that DNA polymerase-IN-1 (compound 2d), bearing a 4-chloromethyl group and 5,7-dihydroxy substitution, achieves a Taq DNA polymerase IC50 of 20.7 ± 2.10 μM [1]. In contrast, its closest structural analog, DNA polymerase-IN-2 (compound 3c), which replaces the chloromethyl with an acetylthiomethyl group and incorporates an additional 7-acetoxy moiety, exhibits a significantly reduced potency with an IC50 of 48.25 ± 1.20 μM—a 2.33-fold difference [1]. Other in-class compounds, such as 3d and 3e, show even weaker inhibition (IC50 values of 143.25 ± 4.22 μM and 188.35 ± 19.40 μM, respectively), underscoring that the precise substitution pattern on the coumarin scaffold is critical for target engagement [1]. Consequently, substituting DNA polymerase-IN-1 with a generic coumarin derivative or a closely named analog like DNA polymerase-IN-2 would introduce unacceptable variability in experimental outcomes and compromise data reproducibility.

DNA polymerase-IN-1 Quantitative Evidence


Taq Polymerase Inhibition: Potency vs. Closest Analog

DNA polymerase-IN-1 (compound 2d) demonstrates 2.33-fold greater potency against Taq DNA polymerase compared to its closest structural analog, DNA polymerase-IN-2 (compound 3c) [1]. In a head-to-head comparison within the same assay system, compound 2d achieved an IC50 of 20.7 ± 2.10 μM, whereas compound 3c required a concentration of 48.25 ± 1.20 μM to achieve equivalent inhibition [1]. This potency differential is attributed to the presence of a 4-chloromethyl group in 2d versus a 4-acetylthiomethyl group in 3c, highlighting the importance of the electrophilic chloromethyl moiety for target engagement [1].

Taq DNA polymerase inhibition Coumarin SAR Antiproliferative screening

Potency Ranking Across Coumarin Library

In a systematic evaluation of 35 structurally related coumarin derivatives for Taq DNA polymerase inhibition, DNA polymerase-IN-1 (compound 2d) emerged as the single most potent compound, with an IC50 of 20.7 ± 2.10 μM [1]. Of the 35 compounds tested, only seven exhibited IC50 values below 250 μM, and among these active compounds, 2d was ranked first in potency [1]. Key comparators from the same library included: compound 3c (IC50 = 48.25 ± 1.20 μM), compound 3d (IC50 = 143.25 ± 4.22 μM), and compound 3e (IC50 = 188.35 ± 19.40 μM), establishing a clear potency hierarchy with 2d at the apex [1].

Structure-activity relationship (SAR) Coumarin library screening DNA polymerase inhibitor ranking

Antiproliferative Activity in Tumor Cells

DNA polymerase-IN-1 (compound 2d) exhibits antiproliferative activity against tumor cells with an IC50 of 20.7 μM, directly mirroring its enzymatic Taq DNA polymerase inhibitory potency [1]. This functional correlation between enzymatic inhibition and cellular antiproliferative effect distinguishes 2d from structurally related compounds that show weaker cellular activity despite measurable enzyme inhibition. For context, compound 2c (4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one) demonstrated a more potent cellular IC50 of 8.47 μM against HCT-116 colorectal cancer cells with a selectivity index of 1.87, indicating that alternative substitution patterns on the coumarin scaffold can enhance cellular potency and selectivity [1]. The concordance between enzymatic and cellular IC50 values for 2d supports its utility as a tool compound for probing DNA polymerase-dependent antiproliferative mechanisms in cellular models .

Antiproliferative activity Tumor cell inhibition Functional cellular assay

Antiretroviral Activity by RT-PCR

DNA polymerase-IN-1 has been shown to exhibit antiretroviral activity in vitro, as assessed by RT-PCR assay . This activity profile suggests potential utility in studies investigating the intersection of DNA polymerase inhibition and retroviral replication mechanisms. While direct quantitative comparator data for antiretroviral potency are not available for this specific compound, the primary research article describes the evaluation of coumarin derivatives for reverse transcription inhibition, with derivative 5c demonstrating an IC50 of 134.22 ± 2.37 μM [1]. The antiretroviral capacity of DNA polymerase-IN-1 positions it as a candidate for further investigation in viral replication studies, though this activity is less well-characterized than its Taq polymerase inhibition.

Antiretroviral activity RT-PCR assay Reverse transcription inhibition

DNA polymerase-IN-1 Research Applications


Coumarin-Based Taq Polymerase Inhibition

DNA polymerase-IN-1 is optimally suited for enzymatic studies investigating Taq DNA polymerase inhibition using a coumarin-based pharmacophore. With an IC50 of 20.7 ± 2.10 μM, it is the most potent compound identified from a 35-member coumarin library, providing 2.33-fold greater potency than the next closest analog [1]. This potency advantage enables researchers to use lower compound concentrations, minimizing solvent interference and reducing the likelihood of non-specific assay artifacts. The compound is appropriate for routine polymerase inhibition assays, mechanistic studies of coumarin-polymerase interactions, and as a reference inhibitor for screening novel polymerase inhibitors [1].

Antiproliferative Mechanism in Tumor Cells

DNA polymerase-IN-1 is an appropriate tool for cellular studies investigating DNA polymerase-dependent antiproliferative mechanisms. The concordance between its enzymatic Taq polymerase IC50 (20.7 μM) and its cellular antiproliferative IC50 (20.7 μM) suggests that target engagement directly translates to functional cellular outcomes, reducing confounding off-target effects [1]. Researchers can employ this compound in tumor cell line assays (e.g., HCT-116, HEK 293) to dissect the role of DNA polymerase inhibition in cell cycle arrest, proliferation control, and replicative stress responses [1].

Structure-Activity Relationship (SAR) Studies

As the top-ranked compound from a comprehensive 35-compound coumarin library, DNA polymerase-IN-1 (compound 2d) serves as an essential reference standard for SAR studies aimed at optimizing coumarin-based DNA polymerase inhibitors [1]. The SAR data establish that the 4-chloromethyl group confers superior potency compared to 4-acetylthiomethyl (compound 3c, 2.33-fold less potent), while the 5,7-dihydroxy substitution pattern is critical for activity [1]. Researchers developing novel coumarin analogs can use DNA polymerase-IN-1 as a benchmark for potency comparisons and as a starting scaffold for further derivatization to improve selectivity or cellular activity [1].

Antiviral Research Applications

DNA polymerase-IN-1 has demonstrated antiretroviral activity in vitro by RT-PCR assay, indicating potential utility in virology research [1]. While quantitative potency data for antiretroviral activity are limited, the compound's established Taq polymerase inhibition profile and documented antiretroviral effect position it as a candidate for exploratory studies investigating the intersection of DNA polymerase inhibition and viral replication [1]. Researchers in infectious disease and virology may consider this compound for pilot studies examining polymerase-dependent antiviral mechanisms, with the caveat that further characterization of antiretroviral potency is warranted [1].

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